Introduction: A Key Building Block in Modern Chemistry
Introduction: A Key Building Block in Modern Chemistry
An In-depth Technical Guide to Methyl 2-chloro-6-fluorobenzoate
Methyl 2-chloro-6-fluorobenzoate is a halogenated aromatic ester that serves as a crucial intermediate in the synthesis of complex organic molecules. Its strategic placement of chloro, fluoro, and methyl ester functional groups on a benzene ring imparts unique reactivity, making it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. The presence of ortho-halogen substituents creates steric and electronic effects that can be expertly manipulated by synthetic chemists to achieve specific molecular architectures and biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.
Core Chemical and Physical Properties
The fundamental properties of a compound dictate its handling, reactivity, and suitability for various synthetic transformations. The data for Methyl 2-chloro-6-fluorobenzoate is summarized below.
| Property | Value | Source |
| CAS Number | 151360-57-5 | [1] |
| Molecular Formula | C₈H₆ClFO₂ | [1] |
| Molecular Weight | 188.58 g/mol | [1][2] |
| IUPAC Name | methyl 2-chloro-6-fluorobenzoate | [1] |
| Boiling Point | 234.4 °C at 760 mmHg | [1] |
| SMILES | COC(=O)C1=C(C=CC=C1Cl)F | [1] |
| InChI Key | CGOPETUZNLPTSU-UHFFFAOYSA-N | [1] |
| PubChem CID | 593924 | [1] |
Synthesis and Manufacturing: From Acid to Ester
The most direct and common route for the preparation of Methyl 2-chloro-6-fluorobenzoate is the esterification of its corresponding carboxylic acid, 2-chloro-6-fluorobenzoic acid. This reaction is typically catalyzed by acid in the presence of methanol. A similar, well-documented procedure for a related compound, methyl 2-chloro-4-fluorobenzoate, illustrates the fundamental principles of this transformation.[3]
Experimental Protocol: Fischer Esterification
This protocol describes a robust method for synthesizing the title compound, designed as a self-validating system where reaction progress can be monitored and product purity is ensured through standard purification techniques.
Objective: To synthesize Methyl 2-chloro-6-fluorobenzoate via acid-catalyzed esterification of 2-chloro-6-fluorobenzoic acid.
Materials:
-
2-chloro-6-fluorobenzoic acid (1.0 eq)
-
Methanol (used as solvent and reagent)
-
Chlorotrimethylsilane (TMSCl) or Concentrated Sulfuric Acid (catalytic amount)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-chloro-6-fluorobenzoic acid (e.g., 10 mmol) in an excess of methanol (e.g., 50 mL) in a round-bottom flask. The use of excess methanol drives the equilibrium towards the product side, maximizing yield.
-
Catalyst Addition: Slowly add the acid catalyst. For instance, chlorotrimethylsilane (3.0 eq) can be used, which generates HCl in situ.[3] Alternatively, a few drops of concentrated sulfuric acid can be employed. This step is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reaction: Stir the mixture at room temperature or under gentle reflux for several hours (e.g., 12-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.
-
Work-up & Neutralization: Upon completion, remove the excess methanol using a rotary evaporator. Dissolve the resulting residue in dichloromethane. Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.[3] This step is critical for preventing product decomposition during distillation and ensuring the purity of the final ester.
-
Drying and Isolation: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate to remove residual water. Filter the solution and concentrate it under reduced pressure to afford the crude Methyl 2-chloro-6-fluorobenzoate, typically as an oil or low-melting solid.[3]
-
Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography.
Caption: Role as an intermediate in a hypothetical drug synthesis pathway.
Spectroscopic Characterization
Confirming the structure and purity of Methyl 2-chloro-6-fluorobenzoate is achieved through standard spectroscopic methods.
-
¹H NMR: The spectrum would show a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm. The aromatic region (around 7.0-7.5 ppm) would display complex multiplets corresponding to the three protons on the benzene ring, with coupling patterns influenced by both the adjacent protons and through-space coupling to the fluorine atom.
-
¹³C NMR: The spectrum would exhibit 8 distinct signals: one for the methyl carbon, one for the ester carbonyl carbon (typically >160 ppm), and six for the aromatic carbons, each with a unique chemical environment due to the substitution pattern.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 188. A characteristic (M+2)⁺ peak at m/z 190 with approximately one-third the intensity of the M⁺ peak would be present, confirming the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would show a strong absorption band around 1720-1740 cm⁻¹, characteristic of the C=O stretch of the ester. Bands corresponding to C-Cl and C-F stretching, as well as aromatic C-H and C=C stretching, would also be present.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. While specific hazard data for this exact isomer is limited, data for related isomers like methyl 4-chloro-2-fluorobenzoate provides guidance.
-
Hazards: Assumed to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [2]* Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat. [4]Work in a well-ventilated area or a chemical fume hood. [4]* Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. [4]Keep away from strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of water. * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [4] * Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. [4] * Inhalation: Move person to fresh air. [4]
-
Conclusion
Methyl 2-chloro-6-fluorobenzoate is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its well-defined physical properties, predictable reactivity, and established synthetic routes make it a reliable building block for constructing sophisticated molecular targets. For researchers in drug discovery and agrochemical development, a thorough understanding of this intermediate's characteristics is essential for designing efficient synthetic pathways and accelerating the development of next-generation products.
References
-
Methyl 2-chloro-6-fluorobenzoate | CAS 151360-57-5. AMERICAN ELEMENTS. [Link]
-
Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832. PubChem. [Link]
